molecular formula C13H19NO8 B111295 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate CAS No. 1177356-46-5

2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate

Cat. No.: B111295
CAS No.: 1177356-46-5
M. Wt: 317.29 g/mol
InChI Key: WRLQARYKLFJIAL-UHFFFAOYSA-N
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Description

2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate is a chemical compound with the molecular formula C11H17NO4·C2H2O4. It is a derivative of phenylethanol, characterized by the presence of amino and trimethoxyphenyl groups. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with nitromethane to form 2,3,4-trimethoxyphenyl-2-nitroethanol. This intermediate is then reduced to 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol using a reducing agent such as sodium borohydride. Finally, the product is reacted with oxalic acid to form the oxalate salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of various substituted phenylethanol derivatives.

Scientific Research Applications

2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trimethoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3,4-dimethoxyphenyl)ethanol oxalate
  • 2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol oxalate
  • 2-Amino-2-(2,3,5-trimethoxyphenyl)ethanol oxalate

Uniqueness

2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate is unique due to the specific arrangement of methoxy groups on the phenyl ring. This arrangement can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-amino-2-(2,3,4-trimethoxyphenyl)ethanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4.C2H2O4/c1-14-9-5-4-7(8(12)6-13)10(15-2)11(9)16-3;3-1(4)2(5)6/h4-5,8,13H,6,12H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLQARYKLFJIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(CO)N)OC)OC.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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